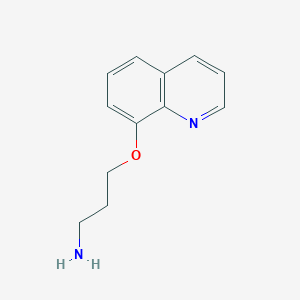

3-(Quinolin-8-yloxy)propan-1-amine

説明

BenchChem offers high-quality 3-(Quinolin-8-yloxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Quinolin-8-yloxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-quinolin-8-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYFCKIQWAXRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H NMR and 13C NMR data for 3-(Quinolin-8-yloxy)propan-1-amine

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-(Quinolin-8-yloxy)propan-1-amine

Introduction

3-(Quinolin-8-yloxy)propan-1-amine is a bifunctional organic molecule incorporating a quinoline heterocycle and a flexible aminopropyl side chain. The quinoline moiety is a common scaffold in medicinal chemistry, and understanding the precise structure and electronic environment of its derivatives is crucial for drug design and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution.[2]

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of 3-(Quinolin-8-yloxy)propan-1-amine. It is designed for researchers, scientists, and professionals in drug development, offering insights into experimental protocols, expected spectral features, and the logic behind spectral interpretation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 3-(Quinolin-8-yloxy)propan-1-amine are numbered as shown below. This numbering system will be used consistently throughout this guide.

1H NMR Spectroscopy

Proton NMR (1H NMR) provides information on the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.[3]

Recommended Experimental Protocol

A robust NMR acquisition protocol is essential for generating high-quality, reproducible data.

Workflow for 1H NMR Acquisition

Caption: Standard workflow for acquiring a 1D 1H NMR spectrum.

Causality in Protocol Choices:

-

Solvent Selection: Chloroform-d (CDCl3) is a common choice for its good dissolving power for many organics and relatively simple residual signal. DMSO-d6 is an alternative for more polar compounds and has the advantage of shifting labile N-H protons further downfield, making them easier to observe.[3]

-

Shimming: This step is critical for achieving high resolution by ensuring the magnetic field is homogeneous across the sample volume. Poor shimming leads to broad, distorted peaks.

-

Referencing: Referencing the spectrum to a known standard (like the residual solvent peak or tetramethylsilane, TMS) ensures that the chemical shifts (δ) are accurate and comparable to literature values.[4]

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for 3-(Quinolin-8-yloxy)propan-1-amine in CDCl3.

| Peak Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 8.8 - 8.9 | dd | ~4.5, 1.5 | 1H |

| H-4 | 8.0 - 8.1 | dd | ~8.5, 1.5 | 1H |

| H-3 | 7.3 - 7.4 | dd | ~8.5, 4.5 | 1H |

| H-5 | 7.4 - 7.5 | d | ~8.0 | 1H |

| H-6 | 7.35 - 7.45 | t | ~8.0 | 1H |

| H-7 | 7.0 - 7.1 | d | ~8.0 | 1H |

| H-1' (O-CH2) | 4.2 - 4.3 | t | ~6.5 | 2H |

| H-3' (CH2-N) | 3.0 - 3.1 | t | ~7.0 | 2H |

| H-2' (CH2) | 2.1 - 2.2 | p | ~6.8 | 2H |

| NH2 | 1.5 - 2.5 | br s | - | 2H |

Spectral Analysis and Interpretation

-

Aromatic Region (δ 7.0 - 8.9 ppm): The six protons on the quinoline ring are expected to appear in this downfield region.

-

H-2 and H-4 are most deshielded due to their proximity to the electronegative nitrogen atom. H-2 is typically the most downfield, appearing as a doublet of doublets (dd) due to coupling with H-3 and a weaker long-range coupling with H-4. H-4 will also be a dd, coupling with H-3.

-

H-3 will be a doublet of doublets, coupling to both H-2 and H-4.

-

The protons on the carbocyclic ring (H-5, H-6, H-7 ) will be further upfield. H-7 is expected to be the most shielded of the aromatic protons due to the electron-donating effect of the ether oxygen at C-8. It will likely appear as a doublet, coupled to H-6. H-5 will also be a doublet, coupled to H-6. H-6 will appear as a triplet, being coupled to both H-5 and H-7.

-

-

Aliphatic Region (δ 2.1 - 4.3 ppm): The three methylene groups of the propanamine chain are expected here.

-

H-1' (O-CH2) is the most deshielded of the aliphatic protons due to the direct attachment to the electronegative oxygen atom, appearing as a triplet coupled to H-2'.

-

H-3' (CH2-N) is moderately deshielded by the adjacent amine group and will be a triplet coupled to H-2'.

-

H-2' will be the most upfield of the chain protons and will appear as a pentet (or multiplet) due to coupling with both H-1' and H-3'.

-

The NH2 protons typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration, solvent, and temperature.

-

Predicted Proton Coupling Network

Caption: Predicted J-coupling relationships for non-labile protons.

13C NMR Spectroscopy

Carbon-13 NMR provides information about the number and electronic environment of carbon atoms in a molecule.[5]

Recommended Experimental Protocol

The standard experiment is a broadband proton-decoupled 13C NMR, which results in a spectrum of singlets, where each unique carbon atom produces one peak.

-

Sample Preparation: Use a more concentrated sample than for 1H NMR (~20-50 mg in 0.6-0.7 mL of solvent) due to the low natural abundance of 13C.[4]

-

Acquisition: Perform a broadband proton-decoupled experiment. A greater number of scans (hundreds to thousands) is required compared to 1H NMR to achieve a good signal-to-noise ratio.

-

Processing: Standard Fourier transform, phase, and baseline correction are applied.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR data for 3-(Quinolin-8-yloxy)propan-1-amine in CDCl3.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~154 | C-8 |

| ~149 | C-2 |

| ~140 | C-8a |

| ~136 | C-4 |

| ~129 | C-4a |

| ~126 | C-6 |

| ~121 | C-5 |

| ~121 | C-3 |

| ~108 | C-7 |

| ~68 | C-1' |

| ~39 | C-3' |

| ~30 | C-2' |

Spectral Analysis and Interpretation

-

Aromatic Carbons (δ 108 - 154 ppm):

-

C-8 , being attached to the electronegative oxygen, is predicted to be the most downfield carbon of the quinoline ring system.

-

C-2 and C-4 are also significantly downfield due to the influence of the ring nitrogen.

-

The quaternary carbons (C-4a, C-8a ) will also be in this region. Their signals are typically of lower intensity compared to protonated carbons.

-

C-7 is expected to be the most upfield aromatic carbon, shielded by the ortho-oxygen atom.

-

-

Aliphatic Carbons (δ 30 - 68 ppm):

-

C-1' is the most deshielded aliphatic carbon due to its direct attachment to oxygen.

-

C-3' is influenced by the nitrogen of the amine group.

-

C-2' is predicted to be the most upfield carbon in the molecule.

-

Carbon Skeleton Diagram

Caption: Connectivity of the carbon and heteroatoms in the molecule.

The Role of 2D NMR for Structure Verification

While 1D NMR provides foundational data, 2D NMR experiments would be essential for the definitive assignment of this molecule's spectrum.

-

COSY (Correlation Spectroscopy): Would confirm 1H-1H couplings, for example, by showing cross-peaks between H-2/H-3, H-3/H-4, H-5/H-6, H-6/H-7, H-1'/H-2', and H-2'/H-3'.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon, definitively linking the 1H and 13C assignments (e.g., H-7 with C-7).

-

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are 2-3 bonds away, crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, a correlation from the H-1' protons to C-8 would confirm the ether linkage.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR spectra of 3-(Quinolin-8-yloxy)propan-1-amine. The predicted chemical shifts and coupling patterns are based on fundamental NMR principles and data from analogous structures. The aromatic region is expected to show a complex set of signals characteristic of the quinoline ring, while the aliphatic region will display three distinct methylene environments. For any researcher working with this molecule, the acquisition of experimental 1D and 2D NMR data is strongly recommended to confirm these predictions and ensure unambiguous structural verification.

References

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

- Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides.

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

-

Wikipedia contributors. (2024). Proton nuclear magnetic resonance. In Wikipedia, The Free Encyclopedia. [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

-

Oregon State University. (2020). Proton NMR Chemical Shifts. [Link]

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

-

Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley.

- (Reference to a relevant scientific paper discussing quinoline derivatives if available

Sources

Comprehensive Technical Guide on 3-(Quinolin-8-yloxy)propan-1-amine Dihydrochloride (CAS 1258649-86-3)

Executive Summary

As a Senior Application Scientist, I approach molecular building blocks not merely as static chemical entities, but as dynamic tools engineered for specific spatial and electronic functions. 3-(Quinolin-8-yloxy)propan-1-amine dihydrochloride (also known as 8-(3-aminopropoxy)quinoline dihydrochloride[1]) is a highly versatile bifunctional linker and chelating agent. By combining the privileged metal-binding scaffold of 8-hydroxyquinoline with a flexible, primary amine-terminated propyl chain, this compound serves as a critical precursor in the development of targeted metal chelators, fluorescent sensors, and PROTAC (Proteolysis Targeting Chimera) linkers.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, self-validating synthesis protocols, and downstream applications.

Physicochemical Profiling & Structural Causality

The utility of this compound lies in its precise spatial arrangement. The 3-carbon (propyl) linker is not an arbitrary choice; it provides optimal conformational flexibility. Unlike a rigid 2-carbon (ethyl) linker, which forces a strained 5-membered chelate ring and limits intermolecular reach, the propyl chain allows the terminal primary amine to conjugate with solid supports, peptides, or fluorophores without sterically hindering the quinoline's innate binding face.

Furthermore, isolating the compound as a dihydrochloride salt rather than a free base is a deliberate design choice. The free base (2[2]) is prone to atmospheric oxidation and exhibits poor aqueous solubility. Protonating both the quinoline nitrogen and the primary amine to form the dihydrochloride salt (3[3]) ensures long-term shelf stability and immediate solubility in polar protic solvents required for biological assays.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-(Quinolin-8-yloxy)propan-1-amine dihydrochloride |

| Common Synonym | 8-(3-aminopropoxy)quinoline dihydrochloride[1] |

| CAS Number (Salt) | 4[4] |

| CAS Number (Free Base) | 2[2] |

| Molecular Formula | C12H16Cl2N2O[3] |

| Molecular Weight | 275.17 g/mol [3] |

| SMILES | Cl.Cl.NCCCOc1cccc2cccnc12[3] |

| Standard Purity | ≥95% (Verified via HPLC/NMR)[4] |

Self-Validating Synthesis & Purification Methodology

To ensure high fidelity in drug development workflows, the synthesis of 3-(Quinolin-8-yloxy)propan-1-amine dihydrochloride must be robust. The following protocol utilizes a modified Gabriel synthesis pathway designed as a self-validating system —meaning the success of each step is confirmed by intrinsic physical changes (e.g., specific precipitations), minimizing the need for constant intermediate NMR verification.

Step-by-Step Protocol

Step 1: Alkylation (Williamson Ether Synthesis)

-

Procedure: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at 80°C for 30 minutes, followed by the dropwise addition of N-(3-bromopropyl)phthalimide (1.1 eq).

-

Causality & Validation: K₂CO₃ deprotonates the phenolic OH. The reaction's success is visually validated by a distinct color shift as the phenoxide ion forms. DMF is specifically chosen as a polar aprotic solvent to minimize the activation energy of the Sₙ2 displacement of the bromide.

Step 2: Deprotection (Gabriel Cleavage)

-

Procedure: Isolate the phthalimide intermediate and dissolve it in ethanol. Add an excess of hydrazine hydrate and reflux for 2-4 hours.

-

Causality & Validation: Hydrazine triggers a nucleophilic acyl substitution cascade, cleaving the phthalimide ring to release the primary amine (free base[2]). Self-Validation: The reaction is complete when a dense, white, fluffy precipitate (phthalhydrazide) forms. This byproduct is easily filtered off, leaving the free base in the filtrate.

Step 3: Salt Formation & Intrinsic Purification

-

Procedure: Concentrate the filtrate, extract the free base into diethyl ether, and dry over anhydrous Na₂SO₄. Bubble dry HCl gas into the ether solution at 0°C.

-

Causality & Validation: Converting the oxidation-prone free base into the dihydrochloride salt[3] enhances stability. Self-Validation: The dihydrochloride salt is highly polar and completely insoluble in ether. It will instantly crash out as a pure white precipitate, leaving unreacted organic impurities dissolved in the supernatant. This thermodynamic phase separation acts as an intrinsic purification step, bypassing the need for column chromatography.

Synthesis workflow of 3-(Quinolin-8-yloxy)propan-1-amine dihydrochloride.

Coordination Chemistry & Sensor Applications

The primary application of this molecule lies in its ability to act as a receptor core for metal ions (particularly Zn²⁺, Cu²⁺, and Fe³⁺).

When the primary amine is conjugated to a fluorophore (e.g., FITC or Rhodamine), the resulting sensor often exists in a "dark" state due to Photoinduced Electron Transfer (PET) from the lone pairs on the quinoline nitrogen to the excited fluorophore.

Upon introduction of a target metal ion, the quinoline nitrogen and the ether oxygen coordinate the metal. This coordination restricts the conformational freedom of the molecule and ties up the nitrogen's lone pair, effectively inhibiting the PET process. The result is a dramatic Chelation-Enhanced Fluorescence (CHEF) , turning the fluorescent signal "on." The 3-carbon propyl linker is critical here; it provides just enough distance to prevent the bulky fluorophore from sterically clashing with the metal ion during the binding event.

Mechanism of action for quinoline-based fluorescent metal sensors.

Safety, Handling, and GHS Compliance

While highly useful, 3-(Quinolin-8-yloxy)propan-1-amine dihydrochloride requires strict adherence to laboratory safety protocols. According to its 5[5], the compound falls under several GHS Hazard Classifications:

-

Acute Tox. 4: Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332)[5].

-

Skin Irrit. 2: Causes skin irritation (H315)[5].

-

Eye Irrit. 2: Causes serious eye irritation (H319)[5].

-

STOT SE 3: May cause respiratory irritation or drowsiness/dizziness (H336)[5].

Handling Protocol: Always handle the dihydrochloride powder within a certified chemical fume hood to prevent inhalation of particulates. Standard PPE, including nitrile gloves and splash goggles, is mandatory to prevent dermal and ocular exposure.

References

- "3-(quinolin-8-yloxy)propan-1-amine | 198782-79-5 | C12H14N2O | Appchem", Appchemical.

- "3-(quinolin-8-yloxy)propan-1-amine dihydrochloride | 1258649-86-3", Molport.

- "3-(quinolin-8-yloxy)propan-1-amine dihydrochloride — Chemical Substance Information", NextSDS.

- "CAS:1258649-86-3, 3-(quinolin-8-yloxy)propan-1-amine ...", Bidepharm.

- "1179938-30-7,2-tert-butyl-4-chloro-5,6-dimethylpyrimidine", AccelaChem.

Sources

- 1. 1179938-30-7,2-tert-butyl-4-chloro-5,6-dimethylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. appchemical.com [appchemical.com]

- 3. 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride | 1258649-86-3 | Buy Now [molport.com]

- 4. CAS:1258649-86-3, 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride-毕得医药 [bidepharm.com]

- 5. nextsds.com [nextsds.com]

Physical and chemical properties of 3-(Quinolin-8-yloxy)propan-1-amine

An In-Depth Technical Guide to 3-(Quinolin-8-yloxy)propan-1-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 3-(Quinolin-8-yloxy)propan-1-amine, a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the privileged quinoline scaffold, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This document consolidates available data on its molecular identity, physicochemical properties, and spectroscopic signatures. It further presents expert-driven insights into its probable synthetic routes, characteristic reactivity, and potential applications, with a strong emphasis on its role in drug development. Detailed experimental protocols, safety guidelines derived from analogous structures, and illustrative diagrams are included to furnish researchers, scientists, and drug development professionals with a practical and in-depth resource for their work with this compound.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a foundational structure in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] The quinoline nucleus is present in numerous natural products and FDA-approved drugs, underscoring its importance as a "privileged scaffold" in drug design.[2]

Specifically, the 8-substituted quinoline motif, such as in 8-hydroxyquinoline, is renowned for its metal-chelating properties and diverse pharmacological effects.[5][6] The compound 3-(Quinolin-8-yloxy)propan-1-amine incorporates this key quinoline ether structure with a flexible aminopropyl side chain. This combination of a rigid, biologically active aromatic system and a reactive, versatile aliphatic amine makes it a highly valuable intermediate for creating structurally diverse and potent molecules.[7]

Molecular Identity and Structure

3-(Quinolin-8-yloxy)propan-1-amine is identified by its unique chemical structure and identifiers. The molecule consists of a quinoline ring linked via an ether bond at position 8 to a three-carbon propyl chain, which is terminated by a primary amine group.

Molecular Structure Diagram

Caption: Generalized workflow for spectroscopic analysis and structural elucidation.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring (typically in the δ 7.0-8.9 ppm range), a triplet for the -O-CH₂- group (around δ 4.0-4.3 ppm), a triplet for the -CH₂-NH₂ group (around δ 2.8-3.1 ppm), and a multiplet for the central -CH₂- group (around δ 1.9-2.2 ppm). A broad singlet corresponding to the two -NH₂ protons would also be present, the chemical shift of which is dependent on solvent and concentration. [3][8]

-

¹³C NMR: The carbon NMR spectrum should display 12 unique signals. Aromatic carbons of the quinoline ring would appear in the δ 110-150 ppm region. The three aliphatic carbons are expected at approximately δ 65-70 ppm (C-O), δ 38-42 ppm (C-N), and δ 28-32 ppm (central CH₂). [3][8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. Expected peaks include: N-H stretching for the primary amine (a doublet around 3300-3400 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2850-2950 cm⁻¹), C=N and C=C stretching from the quinoline ring (1500-1650 cm⁻¹), and a prominent C-O-C (ether) stretching band (around 1200-1250 cm⁻¹). [5]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 202 or 203, respectively, confirming the molecular weight. [9]Fragmentation patterns would likely involve cleavage of the propyl chain and fragmentation of the quinoline ring.

Generalized Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified 3-(Quinolin-8-yloxy)propan-1-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

2D NMR (Optional): If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

-

Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign signals to the corresponding atoms in the molecule.

Synthesis and Reactivity

A common and logical approach to synthesize 3-(Quinolin-8-yloxy)propan-1-amine is via a Williamson ether synthesis. This involves the reaction of the sodium salt of 8-hydroxyquinoline with a suitable 3-halopropylamine derivative, followed by deprotection if necessary.

Proposed Synthetic Pathway

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Step-by-Step Synthesis Protocol

Causality: This protocol uses 8-hydroxyquinoline as the starting material due to its commercial availability. A strong base like sodium hydride (NaH) is chosen to ensure complete deprotonation of the phenolic hydroxyl group, forming a potent nucleophile. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) without interfering with the nucleophile. 3-Bromopropylamine hydrobromide is used as the electrophile. The reaction is heated to increase the rate of the Sₙ2 substitution. An aqueous workup followed by extraction is a standard method to separate the organic product from inorganic salts and the polar solvent.

-

Deprotonation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 8-hydroxyquinoline (1.0 eq). Dissolve it in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Add a solution of 3-bromopropylamine hydrobromide (1.1 eq) in DMF dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure 3-(Quinolin-8-yloxy)propan-1-amine.

Chemical Reactivity

-

Amine Group: The primary amine is nucleophilic and basic. It will readily react with acids to form ammonium salts (e.g., the dihydrochloride salt). [10]It can undergo standard amine reactions such as acylation, alkylation, and reductive amination to form amides, secondary/tertiary amines, and imines, respectively.

-

Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution. The electron-donating ether group at position 8 will activate the ring, primarily directing substitution to positions 5 and 7.

-

Ether Linkage: The aryl-alkyl ether linkage is generally stable but can be cleaved by strong acids like HBr or HI at elevated temperatures.

Applications in Research and Drug Development

The primary value of 3-(Quinolin-8-yloxy)propan-1-amine lies in its role as a versatile chemical intermediate and scaffold for constructing more complex molecules with potential biological activity.

-

Scaffold for Anticancer Agents: The quinoline core is a well-established pharmacophore in the design of anticancer drugs. [1]This compound can be used to synthesize derivatives that target various cancer-related pathways.

-

Precursor for Antimicrobial Compounds: Quinoline derivatives have demonstrated potent antibacterial and antifungal activities. [3][5]The primary amine of this molecule provides a convenient handle for attaching other pharmacophores to develop novel antimicrobial agents.

-

Development of Antimalarial Drugs: Historically, quinoline-based compounds like chloroquine have been central to malaria treatment. This scaffold continues to be a foundation for developing new antimalarial candidates. [2]* Chelating Agents: The 8-oxy-quinoline moiety is a known metal chelator. Derivatives could be explored for applications where metal ion modulation is therapeutically relevant, such as in neurodegenerative diseases or as imaging agents. [6]

Safety and Handling

No specific Safety Data Sheet (SDS) is available for 3-(Quinolin-8-yloxy)propan-1-amine. Therefore, a risk assessment must be based on structurally related compounds.

-

3-Amino-1-propanol: This related aminopropanol is classified as corrosive and can cause severe skin burns and eye damage. [11]* Quinoline: The parent quinoline is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer. [12]* 8-Hydroxyquinoline: This precursor is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage. Based on these analogs, 3-(Quinolin-8-yloxy)propan-1-amine should be handled as a hazardous substance with the following precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids. Store locked up. [11]* First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for several minutes. Seek immediate medical attention. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [11] * Ingestion: Do NOT induce vomiting. Rinse mouth and call a POISON CENTER or doctor immediately. [11]

-

Conclusion

3-(Quinolin-8-yloxy)propan-1-amine is a strategically important molecule that bridges the well-established biological relevance of the quinoline scaffold with the synthetic versatility of a primary amine. While comprehensive experimental data on its physical properties remains limited, its chemical identity, reactivity, and spectroscopic characteristics can be confidently predicted. Its potential as a key intermediate in the synthesis of novel compounds for drug discovery, particularly in the fields of oncology and infectious diseases, is significant. Adherence to strict safety protocols, derived from an understanding of its constituent functional groups, is imperative for its handling and utilization in a research setting. This guide provides a foundational framework for scientists to understand and effectively utilize this valuable chemical building block.

References

-

3-(quinolin-8-yloxy)propan-1-amine | 198782-79-5 | C12H14N2O | Appchem. (n.d.). Retrieved from [Link]

-

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride | 1258649-86-3 - Molport. (n.d.). Retrieved from [Link]

-

3-(quinolin-6-yl)propan-1-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

-

3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9). National Center for Biotechnology Information. Retrieved from [Link]

-

Isomers of 1‐phenyl‐3‐(quinolin‐8‐ylamino)prop‐2‐en‐1‐one. (n.d.). ResearchGate. Retrieved from [Link]

-

Review on recent development of quinoline for anticancer activities. (2022, June 16). National Center for Biotechnology Information. Retrieved from [Link]

-

3-(Octyloxy)propanamine | C11H25NO | CID 85192 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Quinolinone, 8 | C21H15FN2O3 | CID 42618036 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

3-phenyl-1-propanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

-

Chemical Properties of Propylamine (CAS 107-10-8). (n.d.). Cheméo. Retrieved from [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). National Center for Biotechnology Information. Retrieved from [Link]

-

Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025, September 30). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 21). Semantic Scholar. Retrieved from [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023, April 26). MDPI. Retrieved from [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Retrieved from [Link]

-

Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. (n.d.). Retrieved from [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI. Retrieved from [Link]

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. jddtonline.info [jddtonline.info]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. appchemical.com [appchemical.com]

- 10. 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride | 1258649-86-3 | Buy Now [molport.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

Biological Activity of Novel Quinoline-8-yloxy Derivatives: A Technical Guide to Synthesis, Apoptotic Mechanisms, and Antimicrobial Efficacy

As a Senior Application Scientist, I approach the design and biological evaluation of novel pharmacophores not merely as a synthetic exercise, but as a targeted strategy to disrupt specific pathological networks. The quinoline scaffold, particularly its 8-yloxy derivatives, has emerged as a highly privileged structure in medicinal chemistry. Its planar, nitrogen-containing heterocyclic aromatic ring offers favorable lipophilicity and hydrogen-bonding capabilities, which are essential for intercalating with biological targets ranging from mammalian cytoskeletal proteins to bacterial enzymes.

This technical guide dissects the rationale, synthetic workflows, and self-validating biological assays behind recent breakthroughs in quinoline-8-yloxy molecular hybrids, specifically focusing on their anticancer and antimicrobial applications.

Synthetic Strategy: Engineering Molecular Hybrids

The biological efficacy of quinoline-8-yloxy compounds is highly dependent on the functional groups tethered to the core scaffold. Recent structural designs have focused on hybridizing the quinoline core with cinnamide or azole/azine moieties to create multi-target directed ligands.

The synthesis of these hybrids requires a highly controlled, step-wise approach to ensure proper functionalization without degrading the core ring. We utilize hydrazinolysis as a critical intermediate step. By converting an esterified quinoline-8-yloxy intermediate into an acetohydrazide, we generate a highly reactive nucleophile. This causality is intentional: the acetohydrazide serves as a versatile anchor point, allowing for rapid condensation with various electrophilic cinnamate or chalcone derivatives to yield the final bioactive hybrids .

Fig 1. Stepwise synthetic workflow of quinoline-8-yloxy and cinnamide molecular hybrids.

Biological Activity Profile I: Anticancer Efficacy & Apoptosis

The most profound application of quinoline-8-yloxy-cinnamide hybrids lies in their antiproliferative activity against hepatocellular carcinoma (HepG2). The hybridization strategy specifically targets the colchicine-binding site of tubulin, a critical protein for mitotic spindle formation.

Quantitative structure-activity relationship (QSAR) analysis reveals that the substitution pattern on the cinnamide ring dictates the binding affinity. For instance, the introduction of a 3,4,5-trimethoxybenzamido group (Compound 6e) drastically increases lipophilic interactions within the tubulin binding pocket, resulting in sub-micromolar to low-micromolar efficacy that outperforms standard reference drugs like Colchicine .

Quantitative Cytotoxicity Data (HepG2 Model)

| Compound ID | Substitution Pattern (Cinnamide Moiety) | IC₅₀ vs HepG2 (µM) | Tubulin Inhibition |

| 6a | 2-(3,4-dimethoxybenzamido)-4-methoxy... | 15.71 | Moderate |

| 6e | 2-(3,4,5-trimethoxybenzamido)-4-methoxy... | 2.46 | Potent |

| 6g | 2-(3,4,5-trimethoxybenzamido)-4-bromo... | 41.31 | Weak |

| Colchicine | Standard Reference Drug | 6.09 | Potent |

Mechanistically, the disruption of tubulin polymerization by Compound 6e prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. This prolonged arrest triggers the intrinsic apoptotic pathway, characterized by a massive 5.81-fold upregulation in active Caspase-9, ultimately executing apoptotic cell death.

Fig 2. Mechanistic pathway of compound 6e inducing apoptosis via tubulin inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, biological assays must be designed as self-validating systems. A protocol is only robust if it inherently controls for false positives (e.g., compound autofluorescence) and false negatives (e.g., reagent degradation). Below are the standardized workflows for validating the mechanisms of these novel derivatives.

Protocol A: Self-Validating Tubulin Polymerization Assay

Causality & Rationale: To confirm that the observed cytotoxicity is mechanistically driven by cytoskeletal disruption, we measure the fluorescence enhancement of a fluorophore incorporated into actively polymerizing microtubules.

-

Reagent Preparation: Prepare porcine tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

-

Causality: GTP is strictly required for tubulin heterodimer assembly; omitting it in a parallel well serves as an absolute negative assembly control.

-

-

Compound Setup: Plate Compound 6e at varying concentrations (0.1 - 10 µM) in a pre-warmed 96-well half-area plate.

-

Critical Controls: Include Colchicine (6.09 µM) as a positive depolymerization control, and Paclitaxel (10 µM) as a polymerization enhancer control.

-

-

Initiation & Measurement: Add the tubulin/fluorophore mix to the compounds. Immediately read fluorescence (Ex 340 nm / Em 440 nm) at 37°C every minute for 60 minutes.

-

Validation Check: A valid run must show a sigmoidal increase in fluorescence for the vehicle control, a flattened curve for Colchicine, and a rapid, steep spike for Paclitaxel. Compound 6e must mirror the flattened curve of Colchicine to be confirmed as a polymerization inhibitor.

Protocol B: Caspase-9 Fluorometric Activation Assay

Causality & Rationale: Tubulin inhibition typically triggers the intrinsic apoptotic pathway. We measure Caspase-9 cleavage of the LEHD-AFC substrate to prove intrinsic pathway activation rather than non-specific necrotic toxicity.

-

Cell Lysis: Treat HepG2 cells with Compound 6e (2.5 µM) for 24 hours. Lyse cells using a CHAPS-based lysis buffer to preserve enzymatic structural integrity.

-

Protein Quantification: Normalize lysate concentrations across all samples using a BCA assay.

-

Causality: This ensures that any observed fluorescence differences are due to specific enzymatic activity, not variations in total cell number post-treatment.

-

-

Substrate Incubation: Incubate 50 µg of normalized lysate with 50 µM LEHD-AFC substrate.

-

Critical Control: In a parallel well, pre-incubate the lysate with Z-LEHD-FMK (a specific, irreversible Caspase-9 inhibitor) for 30 minutes prior to adding the substrate.

-

-

Measurement & Validation: Read fluorescence (Ex 400 nm / Em 505 nm). The fluorescent signal must be completely abrogated in the Z-LEHD-FMK well. If signal persists, it indicates non-specific cleavage, invalidating the assay.

Biological Activity Profile II: Antimicrobial Potential

Beyond oncology, the quinoline-8-yloxy scaffold exhibits broad-spectrum utility when functionalized with different pharmacophores. By utilizing the same quinoline-8-yloxy acetohydrazide intermediate (Node E in Fig 1), researchers have successfully synthesized a library of azole and azine derivatives—including pyrazoles, thiazoles, oxadiazoles, and triazoles .

The rationale behind this hybridization is the exploitation of the electron-rich nitrogen atoms in the azole rings, which readily coordinate with metal ions present in the metalloenzymes of bacterial and fungal cell walls. These quinoline-azole hybrids have demonstrated significant antimicrobial and antifungal screening profiles, proving that the quinoline-8-yloxy core is a highly versatile, privileged scaffold capable of addressing both eukaryotic and prokaryotic pathological targets.

Conclusion

The rational design of novel quinoline-8-yloxy derivatives represents a masterclass in molecular hybridization. By understanding the causality behind chemical modifications—such as utilizing hydrazinolysis to enable cinnamide condensation—we can engineer molecules with highly specific biological activities. Whether acting as potent tubulin polymerization inhibitors that drive HepG2 cells into Caspase-9 mediated apoptosis, or as broad-spectrum antimicrobial azole hybrids, the quinoline-8-yloxy scaffold remains a cornerstone of modern drug discovery and development.

References

-

Title: Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property Source: RSC Advances (National Institutes of Health / PMC) URL: [Link]

-

Title: Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) ACETOHYDRAZIDE Source: International Journal of Nanomaterials and Chemistry URL: [Link]

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(Quinolin-8-yloxy)propan-1-amine Analogs

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4] This technical guide focuses on a specific, highly promising class of derivatives: 3-(Quinolin-8-yloxy)propan-1-amine analogs. By tethering a flexible aminoalkyl chain to the C8 oxygen of the quinoline core, a unique pharmacophore is created that moves beyond the traditional metal-chelating properties of its 8-hydroxyquinoline precursor to explore diverse biological targets.[5][6] This document provides a comprehensive analysis of the structure-activity relationships (SAR) governing these analogs. We will dissect the influence of substitutions on the quinoline ring, modifications of the oxypropanamine side chain, and the resulting impact on biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to accelerate the rational design of next-generation therapeutic agents based on this versatile scaffold.

Part 1: The Quinolin-8-yloxy Moiety: A Scaffold of Strategic Importance

The Quinoline Core: A Foundation of Pharmacological Diversity

Quinoline, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of modern drug discovery.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, attributable to the scaffold's ability to participate in various biological interactions, including DNA intercalation, enzyme inhibition, and receptor binding.[7][8] The unique electronic properties and structural rigidity of the quinoline ring system make it an ideal platform for constructing molecules with high target affinity and specificity.

The 8-Hydroxyquinoline (8-HQ) Substructure: More Than a Chelator

The 8-hydroxyquinoline (8-HQ) moiety is particularly noteworthy. The proximity of the C8 hydroxyl group to the nitrogen atom at position 1 creates a powerful bidentate chelating site, capable of forming stable complexes with a wide range of metal ions.[9][10] This property has been historically exploited for antimicrobial and neuroprotective applications.[6] However, limiting the view of 8-HQ to its chelating ability would be a significant oversight. It also serves as a versatile synthetic handle, allowing for extensive chemical modifications that can dramatically alter the molecule's biological profile.[10][11]

Rationale for the 3-(Oxypropan-1-amine) Side Chain

The strategic decision to convert the C8 hydroxyl group to an oxypropanamine ether linkage serves several critical functions in drug design:

-

Pivoting Away from Chelation: Masking the hydroxyl group with the ether linkage fundamentally alters the molecule's metal-binding capacity, directing its biological activity towards other targets like kinases, G-protein coupled receptors, or other enzymes.

-

Introducing Flexibility and Vectoriality: The three-carbon chain provides conformational flexibility, allowing the terminal amine to orient itself optimally within a binding pocket. This "linker" region is crucial for establishing key interactions deep within a target site.

-

Modulating Physicochemical Properties: The addition of a basic amine group significantly impacts the molecule's solubility, pKa, and overall pharmacokinetic profile (ADME). Introducing a flexible alkylamino side chain has been shown to enhance properties like water solubility and antiproliferative activity in other quinoline series.[12] This is a critical step in transforming a chemical probe into a viable drug candidate.

Part 2: Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(Quinolin-8-yloxy)propan-1-amine analogs can be systematically tuned by modifying three primary regions: the quinoline core, the alkyl linker, and the terminal amine.

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Protocol:

-

Protection (Optional but Recommended): To prevent side reactions with the amine, it is advisable to use an N-protected starting material, such as N-(3-bromopropyl)phthalimide or Boc-protected 3-bromopropan-1-amine.

-

Deprotonation: Dissolve 8-hydroxyquinoline (1.0 eq) in a dry, polar aprotic solvent such as DMF or THF under an inert atmosphere (N₂ or Ar). Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), and stir at room temperature for 30-60 minutes to form the quinolin-8-olate anion.

-

Alkylation: Add the N-protected alkyl halide (e.g., N-(3-bromopropyl)phthalimide, 1.2 eq) to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the 8-hydroxyquinoline starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench carefully by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: If a protecting group was used, remove it under standard conditions (e.g., hydrazine for phthalimide; trifluoroacetic acid for Boc) to yield the final primary amine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Biological Assay: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an analog that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Prepare a 96-well microtiter plate with a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock across the plate. For example, add the compound to the first well and then transfer half the volume to the second well, repeating across the row to create a concentration gradient.

-

Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) to each well, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria). A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Part 4: Future Perspectives and Rational Design

The SAR principles outlined in this guide provide a clear roadmap for the design of next-generation 3-(Quinolin-8-yloxy)propan-1-amine analogs.

-

Key Learnings: The quinoline core is highly tunable, with positions C5 and C7 being key "hotspots" for modification with halogens to improve potency. The terminal amine is the primary determinant of target interaction and physicochemical properties, with cyclic amines like morpholine or piperazine offering a favorable balance of potency and drug-like properties.

-

Next-Generation Design: Future efforts should focus on creating small, focused libraries based on these principles. For example, a matrix of analogs could be synthesized by combining the most promising C5/C7 substitutions (e.g., 5-chloro, 7-fluoro) with a diverse set of terminal amines (e.g., N-cyclopropyl, piperazine, 3-hydroxy-pyrrolidine).

-

Challenges and Opportunities: A significant challenge will be achieving target selectivity and minimizing off-target effects, particularly cytotoxicity, which can be associated with planar heterocyclic cores. The opportunity lies in leveraging the vast chemical space of this scaffold to develop highly potent and selective agents for a range of diseases, from infectious agents to oncology and neurodegeneration. [13][14][15]The similar SAR observed between antiprion and antimalarial quinolines suggests that some analogs may have overlapping mechanisms or hit multiple targets, a concept that could be explored for multi-target drug design. [16] By applying a systematic and iterative approach to design, synthesis, and testing, the full therapeutic potential of the 3-(Quinolin-8-yloxy)propan-1-amine scaffold can be realized.

References

- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). RSC Advances.

- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (n.d.). ResearchGate.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Journal of the Iranian Chemical Society.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers in Chemistry.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). ACS Omega.

- Investigating biological activity spectrum for novel quinoline analogues. (2007). Bioorganic & Medicinal Chemistry.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules.

- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025). ResearchGate.

- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). ResearchGate.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules.

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). Journal of Medicinal Chemistry.

- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). Journal of Medicinal Chemistry.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules.

- Natural Occurrence and Biological Activities of Quinoline Derivatives. (2025). Routledge.

- Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). Molecules.

- Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006). Journal of Medicinal Chemistry.

- 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride. (n.d.). Molport.

- 3-(quinolin-8-yloxy)propan-1-amine. (n.d.). BLDpharm.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar.

- Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). ResearchGate.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). European Journal of Medicinal Chemistry.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). Molecules.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. routledge.com [routledge.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 13. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step synthesis protocol for 3-(Quinolin-8-yloxy)propan-1-amine

Application Note: Advanced Synthesis Protocol for 3-(Quinolin-8-yloxy)propan-1-amine

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Introduction & Strategic Overview

3-(Quinolin-8-yloxy)propan-1-amine (CAS 198782-79-5) is a versatile bifunctional building block widely utilized in drug discovery and coordination chemistry [1]. The molecule features an 8-hydroxyquinoline (8-HQ) core—a privileged scaffold in medicinal chemistry known for its utility in developing receptor antagonists [2] and as a robust chelating ligand for transition metal catalysts in bioorthogonal applications[3].

The synthesis of this compound requires the selective alkylation of the phenolic oxygen of 8-HQ with a 3-aminopropyl chain. To prevent undesired side reactions, such as the primary amine acting as a competing nucleophile (which leads to oligomerization or secondary amine formation), a protecting group strategy is mandatory. This protocol utilizes a Boc-protection strategy , which offers high yields, straightforward purification, and a mild deprotection sequence.

Mechanistic Pathway

Caption: Workflow diagram illustrating the two-step synthesis: SN2 O-alkylation followed by acid-mediated Boc deprotection.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| 8-Hydroxyquinoline | 145.16 | 1.0 | 1.45 g | Phenolic Nucleophile |

| tert-Butyl (3-bromopropyl)carbamate | 238.12 | 1.1 | 2.62 g | Electrophilic Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.15 g | Heterogeneous Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 7.6 mL | Acidic Deprotecting Agent |

| Dichloromethane (DCM) | 84.93 | - | 15.0 mL | Co-solvent for Deprotection |

Step-by-Step Experimental Methodology

Phase 1: Williamson Ether Synthesis (O-Alkylation)

The objective of this phase is to selectively alkylate the phenolic hydroxyl group via an Sₙ2 mechanism.

-

Preparation of the Nucleophile: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (1.45 g, 10 mmol) and anhydrous DMF (15 mL).

-

Deprotonation: Add finely powdered, anhydrous K₂CO₃ (4.15 g, 30 mmol) to the solution. Stir the suspension at room temperature for 30 minutes.

-

Causality & Insight: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~9.9). Pre-stirring ensures complete conversion to the highly nucleophilic phenoxide anion. DMF is selected because its polar aprotic nature solvates the potassium cation, leaving the phenoxide "bare" and highly reactive for the subsequent Sₙ2 displacement.

-

-

Alkylation: Add tert-butyl (3-bromopropyl)carbamate (2.62 g, 11 mmol) dropwise via syringe.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C in an oil bath for 12 hours under an inert nitrogen atmosphere.

-

Causality & Insight: Heating overcomes the activation energy barrier for the Sₙ2 reaction. The Boc group strictly prevents the nitrogen atom on the alkyl chain from participating in intramolecular cyclization or intermolecular oligomerization.

-

-

Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) and brine (20 mL).

-

Causality & Insight: The repetitive LiCl washes are a highly effective, field-proven technique for partitioning residual DMF out of the organic layer and into the aqueous phase.

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Phase 2: Acid-Mediated Boc Deprotection

The objective of this phase is to remove the tert-butyloxycarbonyl group to reveal the primary amine.

-

Solvation: Dissolve the crude intermediate from Phase 1 in anhydrous DCM (15 mL) and cool the flask to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (7.6 mL, ~100 mmol) dropwise over 10 minutes.

-

Causality & Insight: Cooling controls the exothermic nature of the acid-base interaction (protonation of the quinoline nitrogen). TFA cleaves the carbamate via an E1-type mechanism, releasing volatile carbon dioxide and isobutylene gas.

-

-

Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours. Monitor completion via TLC (disappearance of the UV-active, higher R_f starting material).

-

Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual TFA.

Phase 3: Free-Basing and Isolation

The product currently exists as a bis-trifluoroacetate salt. It must be neutralized to isolate the free amine.

-

Neutralization: Dissolve the crude oily residue in 20 mL of distilled water. Cool to 0 °C. Slowly add 2M NaOH dropwise until the aqueous solution reaches pH > 10.

-

Causality & Insight: The target molecule contains two basic sites: the quinoline nitrogen and the primary amine. A strongly alkaline environment (pH > 10) is required to fully deprotonate both sites, rendering the molecule neutral and soluble in organic solvents.

-

-

Extraction: Extract the alkaline aqueous layer with DCM (3 × 25 mL).

-

Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 3-(Quinolin-8-yloxy)propan-1-amine as a viscous oil (which may slowly crystallize upon standing).

Validation and Analytical Expectations (Self-Validating System)

To ensure the trustworthiness of the protocol, the final product must be validated against the following expected analytical benchmarks:

-

TLC: The final product will have a significantly lower R_f compared to the intermediate and will stain positively (purple/pink) with Ninhydrin, confirming the presence of a primary amine.

-

¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group). The methylene protons adjacent to the amine (-CH₂-NH₂) should appear as a triplet around 2.9 ppm, shifting upfield compared to the protected intermediate.

Application Note: Purification of 3-(Quinolin-8-yloxy)propan-1-amine by Column Chromatography

Introduction & Physicochemical Profiling

The compound 3-(Quinolin-8-yloxy)propan-1-amine (CAS No. 198782-79-5)[1] is a critical bifunctional intermediate frequently utilized in the development of neuroprotective agents, transition metal chelators, and antimalarial pharmacophores. Structurally, it features a lipophilic, conjugated quinoline core linked via an ether bridge to a highly polar primary aliphatic amine.

Purifying this compound via standard normal-phase silica gel chromatography presents a significant challenge. The primary amine (pKa ~10.5) is highly basic, while standard silica gel (SiO₂) features Brønsted acidic silanol groups (pKa ~4.5–6.0). When the crude mixture is loaded onto a bare silica column, the amine undergoes strong secondary hydrogen bonding and ion-exchange interactions with the stationary phase. This results in severe band broadening, irreversible adsorption ("tailing"), and unacceptably low isolated yields[2].

Chromatographic Strategies & Mechanistic Rationale

The Competing Amine Strategy (Mobile Phase Modification)

The most robust and cost-effective method involves adding a volatile organic base—typically aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (Et₃N)—to the mobile phase. The modifier acts as a sacrificial competitor, saturating the acidic silanol sites on the silica surface[2]. Once the silica is "neutralized," the target primary amine can partition freely between the mobile and stationary phases based on polarity rather than acid-base affinity.

For highly polar amines like 3-(Quinolin-8-yloxy)propan-1-amine, a ternary solvent system of Dichloromethane (DCM) / Methanol (MeOH) / NH₄OH is vastly superior to standard Ethyl Acetate / Hexanes. DCM provides the necessary solvating power, MeOH acts as the polar eluent, and NH₄OH provides the basic environment[3].

Stationary Phase Deactivation

Alternatively, the silica gel can be pre-treated with Triethylamine before loading the sample. By packing the column with a slurry containing 1–5% Et₃N, the silanol groups are deactivated preemptively, ensuring the target compound elutes as a sharp, symmetrical band[4].

Caption: Logical relationship: Resolution of amine tailing on silica gel using basic modifiers.

Data Presentation: Properties and Gradient Profiles

To engineer a successful purification, the solvent gradient must be carefully controlled. Below are the physicochemical properties guiding the solvent choice and the optimized gradient table.

Table 1: Physicochemical Properties & Detection Metrics

| Property | Value / Description | Chromatographic Implication |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O | Moderate molecular weight; highly polar due to primary amine. |

| Functional Groups | Quinoline, Primary Amine, Ether | Requires basic modifiers to prevent silanol binding. |

| UV Absorbance | UV Active (254 nm) | Quinoline ring allows for real-time UV monitoring during elution. |

| Staining Affinity | Ninhydrin Positive | Primary amine reacts with Ninhydrin to form a distinct purple/pink spot. |

Table 2: Optimized Gradient Elution Profile (DCM / MeOH / NH₄OH) Note: The NH₄OH used is typically a 25-30% aqueous ammonia solution.

| Column Volume (CV) | % DCM | % MeOH | % NH₄OH | Purpose |

|---|---|---|---|---|

| 0.0 – 2.0 | 98.5 | 1.0 | 0.5 | Column equilibration and elution of non-polar impurities. |

| 2.0 – 5.0 | 94.0 | 5.0 | 1.0 | Elution of moderately polar byproducts. |

| 5.0 – 10.0 | 89.0 | 10.0 | 1.0 | Target Compound Elution. Sharp peak expected[3]. |

| 10.0 – 12.0 | 79.0 | 20.0 | 1.0 | Column flush to remove highly polar baseline impurities. |

Experimental Protocol: Step-by-Step Methodology

The following protocol utilizes a self-validating detection system. Because 3-(Quinolin-8-yloxy)propan-1-amine contains both an aromatic ring and an aliphatic amine, pure fractions must be both UV-active and Ninhydrin-positive. This dual-verification prevents the accidental pooling of UV-active non-amine impurities or non-UV-active aliphatic impurities.

Step 1: Column Preparation (Stationary Phase Deactivation)

-

Prepare a solvent mixture of DCM containing 1% Triethylamine (Et₃N)[4].

-

Create a slurry of standard flash silica gel (40–60 μm) in the DCM/Et₃N mixture.

-

Pour the slurry into the glass chromatography column and pack it using compressed air (0.3 – 0.5 bar).

-

Flush the column with 2 Column Volumes (CV) of the starting mobile phase (98.5% DCM / 1% MeOH / 0.5% NH₄OH) to equilibrate the bed and remove excess Et₃N[5].

Step 2: Sample Loading

-

Dissolve the crude 3-(Quinolin-8-yloxy)propan-1-amine in the absolute minimum volume of DCM.

-

Crucial Insight: Do not use MeOH for loading, as it will cause the sample to streak down the column prematurely. If the crude is insoluble in minimal DCM, perform a dry load : dissolve the crude in a volatile solvent, add a small amount of deactivated silica, evaporate to a free-flowing powder, and load this powder onto the top of the column bed.

Step 3: Gradient Elution

-

Begin elution following the gradient outlined in Table 2 .

-

Gradually increase the polarity. The addition of NH₄OH ensures the amine remains deprotonated and the silica silanols remain occupied[5].

-

Collect fractions in standard test tubes (e.g., 15 mL or 20 mL volumes depending on column scale).

Step 4: TLC Analysis & Pooling (Self-Validating System)

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a 90:9:1 (DCM:MeOH:NH₄OH) solvent system.

-

Primary Validation: Inspect the plate under a UV lamp (254 nm). Mark the dark spots corresponding to the quinoline core.

-

Secondary Validation: Dip the plate in Ninhydrin stain and heat it gently with a heat gun. The target primary amine will rapidly turn deep purple/pink.

-

Pool only the fractions that exhibit a single spot which is both UV-active and Ninhydrin-positive.

-

Concentrate the pooled fractions under reduced pressure (rotary evaporation) to yield the purified free base.

Caption: Step-by-step experimental workflow for the column chromatography of primary amines.

References

-

ResearchGate Discussions. "What is the most polar solvent usable in silica gel chromatography? (DCM/MeOH/NH4OH Systems)." Available at: [Link]

-

Biotage. "Successful Flash Chromatography: Method Development and Optimization." Available at:[Link]

-

Wöhlert, F., et al. "Direct Synthesis of Unprotected 2-Azidoamines from Alkenes via an Iron-Catalyzed Difunctionalization Reaction." Angewandte Chemie International Edition, Supporting Information (Preparation of Triethylamine-deactivated silica). Available at:[Link]

Sources

Protocol for determining antimicrobial activity of 3-(Quinolin-8-yloxy)propan-1-amine

Introduction & Mechanistic Rationale

3-(Quinolin-8-yloxy)propan-1-amine (CAS: 198782-79-5) is a synthetic ether derivative of 8-hydroxyquinoline (8HQ)[1]. The 8HQ scaffold is classified as a "privileged structure" in medicinal chemistry, widely recognized for its robust antimicrobial, antifungal, and antineurodegenerative properties[2].

Unlike traditional antibiotics that target specific bacterial cell wall synthesis or ribosomal subunits, 8HQ derivatives operate via a metal-dependent mechanism. The primary mode of action is the chelation of essential divalent cations—predominantly Cu²⁺, Fe²⁺, and Zn²⁺—in the extracellular environment[3]. This chelation forms lipophilic metal-ligand complexes that act as ionophores, readily crossing the bacterial cell envelope. Once intracellular, these complexes disrupt metal homeostasis, leading to the competitive inhibition of critical metalloenzymes and the generation of lethal reactive oxygen species (ROS)[4].

Figure 1: Proposed metal-chelating mechanism of action for 8-hydroxyquinoline derivatives.

Experimental Design & Causality

To accurately determine the Minimum Inhibitory Concentration (MIC) of 3-(Quinolin-8-yloxy)propan-1-amine, this protocol utilizes the Broth Microdilution Method in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5].

Causality in Protocol Design:

-

Media Selection (The Chelation Paradox): Standard testing utilizes Mueller-Hinton Broth (MHB). However, because the mechanism of 8HQ derivatives relies heavily on metal chelation, the concentration of divalent cations (Ca²⁺, Mg²⁺) in Cation-Adjusted MHB (CAMHB) can competitively interfere with the compound's efficacy[4]. It is highly recommended to run parallel assays in both unadjusted MHB and CAMHB to elucidate the metal-dependent nature of the compound.

-

Solvent Constraints: 3-(Quinolin-8-yloxy)propan-1-amine is lipophilic and requires Dimethyl Sulfoxide (DMSO) for initial solubilization. The final concentration of DMSO in the assay wells must not exceed 1% (v/v). Higher concentrations induce solvent-mediated membrane toxicity, leading to false-positive antimicrobial activity[6].

-

Self-Validating System: A robust AST protocol must be self-validating. This is achieved by incorporating strict internal controls: a Sterility Control (SC) to rule out contamination, a Growth Control (GC) to ensure bacterial viability, a Vehicle Control (VC) to confirm DMSO non-toxicity, and a Positive Control (PC) using a standard antibiotic to validate strain susceptibility.

Standardized Broth Microdilution Protocol

Phase 1: Reagent & Compound Preparation

-

Stock Solution: Weigh exactly 10.0 mg of 3-(Quinolin-8-yloxy)propan-1-amine and dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock solution. Vortex until completely dissolved.

-

Working Solution: Dilute the stock solution in sterile MHB to achieve a concentration of 512 µg/mL (this is 2× the desired top concentration of 256 µg/mL). Note: Ensure the DMSO concentration at this stage does not exceed 2% (v/v), which will dilute to 1% in the final assay.

Phase 2: Inoculum Standardization

-

Select 3–5 isolated colonies of the target organism (e.g., Staphylococcus aureus ATCC 29213) from an overnight agar plate.

-

Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

-

Dilute this suspension 1:150 in MHB to yield a starting inoculum of 1×106 CFU/mL. (When 50 µL of this is added to 50 µL of the drug solution in the well, the final concentration will be the CLSI-mandated 5×105 CFU/mL)[5].

Phase 3: Microtiter Plate Setup

Use a sterile, clear-bottom 96-well plate.

-

Dispense 50 µL of sterile MHB into columns 2 through 12.

-

Add 100 µL of the Working Solution (512 µg/mL) to Column 1.

-

Transfer 50 µL from Column 1 to Column 2, mix by pipetting, and continue this two-fold serial dilution up to Column 10. Discard 50 µL from Column 10.

-

Controls Setup:

-

Column 11 (Growth Control): 50 µL MHB + 50 µL Inoculum.

-

Column 12 (Sterility Control): 100 µL MHB only.

-

-

Add 50 µL of the standardized bacterial inoculum ( 1×106 CFU/mL) to Columns 1 through 11.

Figure 2: Step-by-step workflow for the Broth Microdilution Method.

Phase 4: Incubation and Endpoint Determination

-

Seal the 96-well plate with a breathable membrane to prevent evaporation while allowing gas exchange.

-

Incubate aerobically at 35 ± 2°C for 16–20 hours[5].

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually (using a viewing mirror) or spectrophotometrically (OD₆₀₀). Optional: Add 10 µL of 0.015% Resazurin dye per well and incubate for an additional 2 hours; a color change from blue to pink indicates bacterial viability.

Quantitative Data Interpretation

Because 8HQ derivatives target metalloenzymes and generate ROS, they typically exhibit potent activity against Gram-positive bacteria and fungi, while Gram-negative bacteria often show higher MICs due to the protective outer membrane and efflux pump activity[6].

Table 1: Expected MIC Profile for 8-Hydroxyquinoline Derivatives

| Microbial Strain | Gram Stain / Type | Expected MIC Range (µg/mL) | Mechanistic Note |

| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 – 4.0 | Highly susceptible to Cu²⁺/Zn²⁺ dysregulation. |

| Enterococcus faecalis (ATCC 29212) | Positive | 1.0 – 8.0 | Strong inhibition of cellular respiration pathways. |

| Escherichia coli (ATCC 25922) | Negative | 16.0 – 64.0 | Reduced susceptibility due to outer membrane barrier. |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | > 64.0 | High intrinsic resistance via active efflux pumps. |

| Candida albicans (ATCC 10231) | Fungi (Yeast) | 2.0 – 8.0 | Disruption of fungal metal homeostasis. |

Note: The exact MIC for 3-(Quinolin-8-yloxy)propan-1-amine will vary based on the specific synthesized batch purity and the exact divalent cation concentration of the MHB lot used.

References

-

Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.org. URL:[Link]

-

Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013. URL:[Link]

-

Shah, S., et al. "8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2016. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of 3-(Quinolin-8-yloxy)propan-1-amine in Human Cancer Cell Lines

Executive Summary